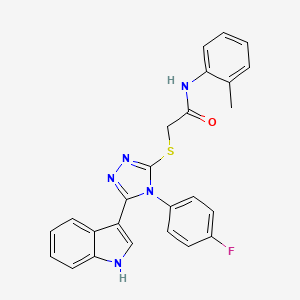

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN5OS/c1-16-6-2-4-8-21(16)28-23(32)15-33-25-30-29-24(31(25)18-12-10-17(26)11-13-18)20-14-27-22-9-5-3-7-19(20)22/h2-14,27H,15H2,1H3,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZCFCFCAVDKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. Its structural complexity includes a triazole ring, sulfanyl group, and various aromatic substituents, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 439.4 g/mol. The structural features are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C20H14FN5O4S |

| Molecular Weight | 439.4 g/mol |

| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-2-{[5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |

| InChI Key | ABSVSWZCMAFGEH-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies :

- In vitro testing showed moderate cytotoxic activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values were reported as follows:

- Structural modifications have been shown to enhance activity; for example, substituting the thiol group with different moieties increased potency against MCF-7 cells .

-

Mechanism of Action :

- The mechanism may involve interaction with specific enzymes or receptors that are pivotal in cell proliferation and apoptosis pathways. The presence of fluorine and nitro groups is believed to enhance binding affinity to molecular targets .

Other Pharmacological Activities

The broader pharmacological profile of triazole derivatives suggests additional biological activities:

- Antimicrobial Activity :

- Structure–Activity Relationship (SAR) :

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

Scientific Research Applications

The compound exhibits a wide range of biological activities due to its unique structural features:

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide can effectively inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Properties

The triazole scaffold is well-documented for its antifungal activity. Compounds with similar structures have been used as antifungal agents against pathogens like Candida species .

Anticancer Potential

Preliminary studies suggest that triazole derivatives may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism may involve modulation of cellular pathways related to apoptosis .

Anti-inflammatory Effects

Some studies have indicated that triazole-containing compounds can reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives:

- Antibacterial Activity Study : A series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions significantly enhanced antibacterial activity compared to standard antibiotics .

- Antifungal Activity Evaluation : Compounds were assessed for their efficacy against various fungal strains, demonstrating promising results in inhibiting growth at low concentrations .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might interact with specific enzymes or receptors involved in disease pathways, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, core heterocycles, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Core Heterocycle Variations :

- The target compound’s 1,2,4-triazole core is shared with analogs in and 11. However, oxadiazole (–8) and oxazolone () cores in other analogs demonstrate divergent bioactivities, such as enhanced antioxidant effects .

Substituent Effects :

- Indole vs. Other Aromatics : The indole group in the target compound and –8 may enhance receptor binding via π-π stacking or hydrophobic interactions. Replacing indole with thiophene () or furan (–5) alters electronic properties and solubility .

- Halogenated Phenyl Groups : The 4-fluorophenyl group in the target compound and could improve metabolic stability and target affinity compared to chlorophenyl () or methylphenyl () analogs .

Biological Activity Trends :

- Anti-Exudative Activity : Compounds with sulfonyl or sulfanyl linkages (–5) show significant anti-exudative effects, with reporting 57% inhibition at 10 mg/kg, comparable to diclofenac .

- Antioxidant/Microbial Activity : Oxazolone derivatives () exhibit dual antioxidant and antimicrobial properties, likely due to the electron-withdrawing fluoroindole and arylidene groups .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to and , involving thiol-triazole alkylation with bromoacetamide derivatives. However, indole incorporation may require additional protection/deprotection steps .

Q & A

Q. Optimization strategies :

- Solvent choice : Ethanol-water mixtures enhance solubility of intermediates while minimizing side reactions .

- Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for nucleophilic substitution without degrading heat-sensitive groups (e.g., indole) .

- Base selection : Aqueous KOH (0.002 M) facilitates deprotonation of the triazole thiol for efficient thioether bond formation .

Basic: Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity?

Answer:

- NMR spectroscopy :

- 1H/13C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, indole NH at δ ~10.5 ppm) and confirms regiochemistry of the triazole ring .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .

- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide, N-H bend at ~1550 cm⁻¹ for indole) .

- HPLC/TLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .

Advanced: How can computational methods (e.g., DFT) aid in understanding the compound’s electronic properties and reactivity?

Answer:

- DFT calculations :

- Predict molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for reaction design .

- Simulate infrared and NMR spectra for comparison with experimental data, resolving ambiguities in tautomerism (e.g., triazole NH vs. indole NH) .

- Molecular docking : Models interactions with biological targets (e.g., kinase binding pockets) to prioritize analogs for synthesis .

- Reaction path analysis : Quantum mechanical calculations identify energetically favorable pathways for optimizing synthetic steps .

Advanced: How should structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

Answer:

- Key structural modifications :

- Triazole substituents : Compare 4-fluorophenyl vs. chlorophenyl or methyl groups to assess steric/electronic effects on activity .

- Indole modifications : Introduce substituents (e.g., 5-methyl, 8-methoxy) to modulate lipophilicity and target binding .

- Biological assays :

- In vitro screening : Anticancer (MTT assay), antimicrobial (MIC determination), or anti-inflammatory (COX-2 inhibition) profiling .

- Selectivity testing : Compare activity against related targets (e.g., EGFR vs. VEGFR kinases) to identify specificity .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

- Reproducibility checks :

- Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Validate purity (>95% by HPLC) to exclude confounding effects from impurities .

- Structural analogs : Synthesize derivatives with single-point modifications to isolate contributions of specific functional groups .

- Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., fluorophenyl groups correlating with enhanced cytotoxicity) .

Basic: What are common impurities formed during synthesis, and how are they addressed?

Answer:

- Byproducts :

- Unreacted starting materials : Detectable via TLC (Rf differences) and removed by recrystallization .

- Oxidized thiols : Thioether-to-sulfone oxidation monitored by IR (loss of S-H stretch at ~2550 cm⁻¹) .

- Mitigation strategies :

- Inert atmosphere : Use N₂ to prevent oxidation during synthesis .

- Column chromatography : Separate polar impurities (e.g., unreacted chloroacetamide) using silica gel with ethyl acetate/hexane gradients .

Advanced: What strategies can improve this compound’s solubility and bioavailability for in vivo studies?

Answer:

- Structural modifications :

- PEGylation : Introduce polyethylene glycol chains to the acetamide nitrogen to enhance aqueous solubility .

- Prodrug design : Convert the acetamide to a hydrolyzable ester for improved membrane permeability .

- Formulation approaches :

- Nanoparticle encapsulation : Use liposomal carriers to increase circulation time and target tissue accumulation .

- Co-solvent systems : Employ ethanol/Cremophor EL mixtures for parenteral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.